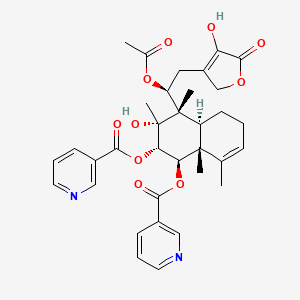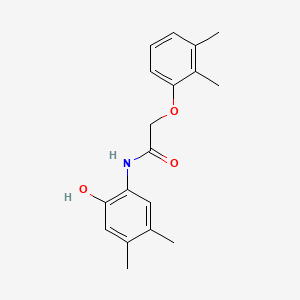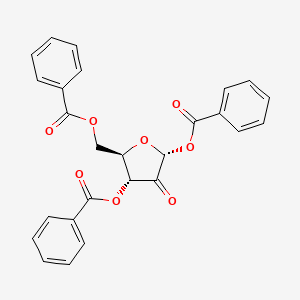
Erythrodiol 3-palmitate
Descripción general
Descripción
Erythrodiol 3-O-palmitate is a natural product found in Gentiana lutea and Sideroxylon rotundifolium with data available.
Aplicaciones Científicas De Investigación
Anticancer Effects : Erythrodiol, a related compound to Erythrodiol 3-palmitate, exhibits potent anticancer effects. It induces apoptosis, cell cycle arrest, and reduces tumor weight and volume in human gastric cancer cells, as demonstrated in both in vitro and in vivo models (Liu et al., 2016).
Natural Sources and Isolation : Erythrodiol-3-O-palmitate has been isolated from various plant sources, highlighting its natural occurrence and potential for extraction and use in scientific research (Wang & Li, 2010).
Antioxidant and Antiproliferative Properties : Studies have shown that erythrodiol, a similar compound, possesses significant antioxidant, antiproliferative, and pro-apoptotic capacities, especially in the context of human breast cancer cells (Allouche et al., 2011).
Biotransformation for Food Supplements : Research indicates that erythrodiol can be biotransformed to develop new food supplements with enhanced anti-inflammatory properties. This is particularly relevant in the context of cardiovascular disease prevention (Shen et al., 2020).
Hepatic Transcriptome Influence : Erythrodiol has been shown to modify the hepatic transcriptome in mice in a sex and dose-dependent manner, implicating its potential role in liver health and disease (Abuobeid et al., 2020).
Skin Health Applications : Erythrodiol-3-acetate, a derivative, has been studied for its effects on skin health, particularly in reducing matrix metalloproteinase-1 expression induced by ultraviolet irradiation (Moon et al., 2005).
Safety and Hazards
The safety data sheet advises to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Erythrodiol, a typical pentacyclic triterpenic diol in olive oil and its byproduct, olive pomace, frequently appears in food additives for the prevention of cardiovascular diseases because of its antioxidation, anti-inflammatory, and antitumor activities . This suggests potential future directions for the use of Erythrodiol 3-palmitate in similar applications.
Mecanismo De Acción
- Erythrodiol 3-O-palmitate’s antitumor activity, observed in K562 cells, suggests potential cytotoxic effects .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Result of Action
Action Environment
Análisis Bioquímico
Biochemical Properties
Erythrodiol 3-palmitate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with antioxidant enzymes such as glutathione peroxidase, glutathione reductase, glucose 6-phosphate dehydrogenase, and 6-phosphogluconate dehydrogenase . These interactions are crucial for maintaining cellular redox balance and protecting cells from oxidative stress.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In human hepatocarcinoma (HepG2) cells, it has been observed to decrease cell viability without changing reactive oxygen species (ROS) levels . It also affects the concentrations of glutathione and NADPH, leading to selective changes in the activity of several antioxidant enzymes. Additionally, this compound influences important metabolic processes and the nuclear transport of mature mRNA, while inducing AMP biosynthesis and cell cycle G2/M phase transition .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules and modulates their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress response, thereby exerting its effects on cellular metabolism and gene expression . These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have revealed that it can have sustained effects on cellular processes, including antioxidant defense systems and proteome composition .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects . Studies have shown that there is a threshold beyond which the compound’s effects become detrimental to cellular health. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are essential for maintaining cellular homeostasis and ensuring proper metabolic function. The compound’s role in metabolic pathways highlights its importance in cellular physiology and its potential as a therapeutic agent.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions are crucial for its localization and accumulation in specific tissues, where it can exert its biochemical effects. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for its role in cellular processes and its interactions with other biomolecules. Understanding the subcellular localization of this compound provides insights into its biochemical properties and potential therapeutic applications.
Propiedades
IUPAC Name |
[8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80O3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)49-39-26-27-43(6)37(42(39,4)5)25-28-45(8)38(43)24-23-35-36-33-41(2,3)29-31-46(36,34-47)32-30-44(35,45)7/h23,36-39,47H,9-22,24-34H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXWEJMCUKRYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Erythrodiol 3-palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034509 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19833-13-7 | |
| Record name | Erythrodiol 3-palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034509 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
121 - 123 °C | |
| Record name | Erythrodiol 3-palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034509 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has Erythrodiol 3-palmitate been isolated from any plant sources, and if so, which ones?
A2: Yes, this compound has been isolated from several plant species. One study reported its isolation from Pericampylus glaucus [], while another identified it as a constituent of Bumelia obtusifolia []. These findings highlight the presence of this compound in diverse plant families and suggest potential avenues for further research into its biological activities and potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1179336.png)
![11'-[4-(Dimethylamino)phenyl]-13'-methyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1179341.png)


![4-[(4E)-3-Cyano-4-{(3E)-4-[5-(dimethylamino)-2-furyl]-1-methoxy-1-oxo-3-buten-2-ylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1179349.png)
